Methyl 2-(4-hydroxybenzylamino)acetate
Description
Methyl 2-(4-hydroxybenzylamino)acetate is an organic compound featuring a 4-hydroxybenzylamino group linked to a glycine-derived methyl ester. It is synthesized via nucleophilic substitution between 4-(aminomethyl)phenol and methyl 2-bromoacetate, yielding an off-white solid with a melting point of 105–107 °C . Key spectral data include:
- ¹H NMR (DMSO-d₆): δ 9.25 (OH), 8.30 (NH), 7.10–6.70 (aromatic protons), 3.60 (OCH₃), 3.55–3.24 (CH₂ groups).
- ¹³C NMR (CDCl₃): δ 172.7 (ester carbonyl), 155.4 (phenolic oxygen), 52.7 (OCH₃), 51.9 (CH₂COO), 49.5 (CH₂NH).
- MS (ESI): m/z 218.1 ([M + Na]⁺), corresponding to a molecular weight of ~195 g/mol .
The compound serves as an intermediate in synthesizing protected derivatives for pharmaceutical applications, such as Boc-protected analogs .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
IMKUPGZPIFUYMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Acetamido-2-hydroxybenzoate
Structure: Features a benzoate ester with acetamido and hydroxyl substituents at positions 4 and 2, respectively. Molecular Formula: C₁₀H₁₁NO₄ (MW: 209.20 g/mol) . Key Differences:
- Functional Groups: Lacks the benzylamino linkage present in the target compound; instead, it has an acetamido group directly on the aromatic ring.
- Synthesis: Derived from acetylation of methyl 4-aminosalicylate, contrasting with the nucleophilic substitution route used for Methyl 2-(4-hydroxybenzylamino)acetate .
- Applications : Used as a reference standard in pharmacopeial testing (e.g., British Pharmacopoeia) .
Bicyclic Triazole Derivatives (Compounds A and B)
Structures :
- Compound A : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester with a triazole-thioacetate moiety.
- Compound B: Similar to A but with an isobutyl-propylamino substitution. Key Differences:
- Complexity: Both feature bicyclic terpene-derived frameworks and triazole rings, unlike the simpler benzylamino-acetate structure of the target compound.
Bohemine Metabolite M-6
Structure: 6-(4-Hydroxybenzylamino)-2-(3-hydroxypropylamino)-9-isopropylpurine. Key Differences:
- Core Structure: Purine-based, with a 4-hydroxybenzylamino side chain and a 3-hydroxypropylamino group.
- Metabolism : Undergoes CYP2A/3A-mediated oxidation and cytosolic NAD⁺-dependent conversion to carboxylic acids, highlighting divergent metabolic pathways compared to the target compound .
Data Table: Comparative Analysis
*Inferred from MS data; exact formula requires further validation.
Research Findings and Implications
- Synthetic Flexibility: this compound’s amino group allows for protective modifications (e.g., Boc protection), enabling its use in peptide mimetics or prodrugs .
- Metabolic Divergence : Unlike metabolite M-6, which undergoes hepatic CYP-mediated transformations, the target compound’s ester group may predispose it to hydrolytic cleavage .
- Structural-Activity Relationships (SAR): The benzylamino-acetate motif offers a balance of hydrophilicity and aromaticity, whereas bicyclic derivatives (Compounds A/B) prioritize steric bulk for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
